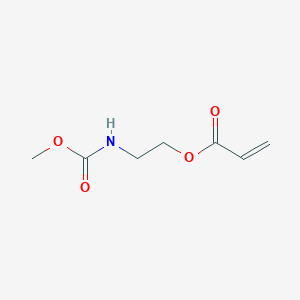
2-(Methoxycarbonylamino)ethyl prop-2-enoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Methoxycarbonylamino)ethyl prop-2-enoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as MPAE and is a derivative of acrylic acid. MPAE is widely used in the synthesis of polymers, pharmaceuticals, and agrochemicals.
科学研究应用
MPAE has various applications in scientific research. It is used in the synthesis of polymers such as poly(methacrylic acid-co-2-(methoxycarbonylamino)ethyl prop-2-enoate) which has potential applications in drug delivery. MPAE is also used in the synthesis of pharmaceutical compounds such as antihypertensive agents and anti-inflammatory drugs. In addition, MPAE is used in the synthesis of agrochemicals such as herbicides and insecticides.
作用机制
The mechanism of action of MPAE is not well understood. However, it is believed that MPAE acts as a reactive intermediate in the synthesis of polymers and pharmaceuticals. MPAE is also believed to interact with biological molecules such as enzymes and proteins, which may explain its potential applications in drug discovery.
生化和生理效应
The biochemical and physiological effects of MPAE are not well studied. However, studies have shown that MPAE has low toxicity and is relatively stable under physiological conditions. MPAE has been shown to have potential applications in drug delivery due to its ability to form stable complexes with drugs.
实验室实验的优点和局限性
One advantage of using MPAE in lab experiments is its versatility in synthesis and potential applications in various fields. MPAE is also relatively stable and has low toxicity. However, one limitation of using MPAE in lab experiments is its cost, which may limit its use in large-scale experiments.
未来方向
There are several future directions for the research of MPAE. One direction is to study the mechanism of action of MPAE in more detail. Another direction is to explore the potential applications of MPAE in drug delivery and drug discovery. Additionally, more research is needed to understand the biochemical and physiological effects of MPAE. Finally, the synthesis of MPAE can be optimized to improve yield and reduce cost.
合成方法
The synthesis of MPAE involves the reaction of acrylic acid with methoxycarbonylamine. The reaction takes place in the presence of a catalyst such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting compound is purified through recrystallization or column chromatography. The yield of MPAE depends on the reaction conditions and the purity of the starting materials.
属性
CAS 编号 |
161928-18-3 |
|---|---|
产品名称 |
2-(Methoxycarbonylamino)ethyl prop-2-enoate |
分子式 |
C7H11NO4 |
分子量 |
173.17 g/mol |
IUPAC 名称 |
2-(methoxycarbonylamino)ethyl prop-2-enoate |
InChI |
InChI=1S/C7H11NO4/c1-3-6(9)12-5-4-8-7(10)11-2/h3H,1,4-5H2,2H3,(H,8,10) |
InChI 键 |
GYAHZPHTBHATHC-UHFFFAOYSA-N |
SMILES |
COC(=O)NCCOC(=O)C=C |
规范 SMILES |
COC(=O)NCCOC(=O)C=C |
同义词 |
2-Propenoic acid, 2-[(methoxycarbonyl)amino]ethyl ester |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1H-Furo[3,4-f]benzimidazole-5,7-dione](/img/structure/B62543.png)
![1-Cyclopentyl-3-ethyl-1,4,5,6-tetrahydro-7H-pyrazolo[3,4-C]pyridin-7-one](/img/structure/B62545.png)
![1-[2-(4-Methoxyphenyl)-4-phenyl-1,5,7,9-tetrazabicyclo[4.3.0]nona-3,5,7-trien-8-YL]pyrrolidine-2,5-dione](/img/structure/B62546.png)
![Cyclohexane, 2-fluoro-4-methyl-1-(1-methylethyl)-, [1R-(1alpha,2beta,4beta)]-(9CI)](/img/structure/B62548.png)
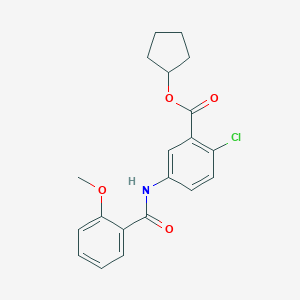
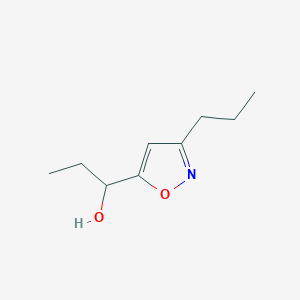
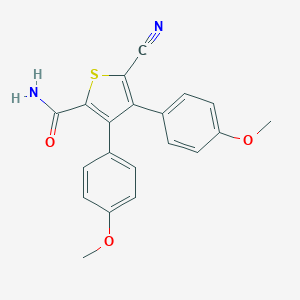
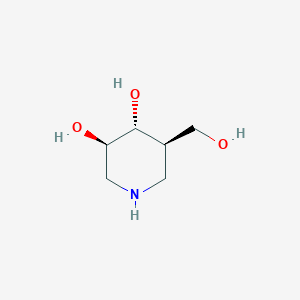
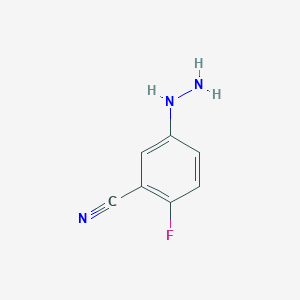
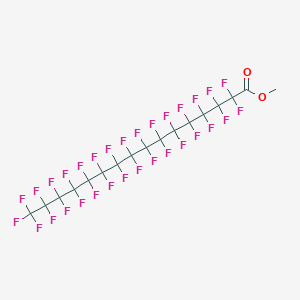
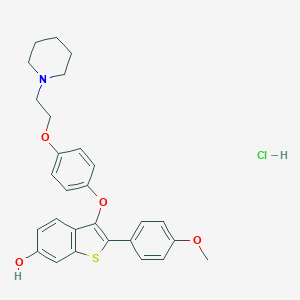
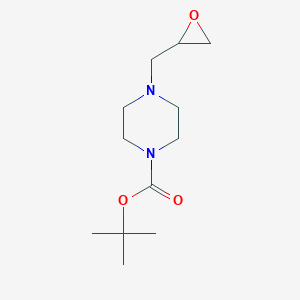
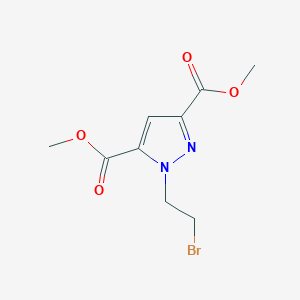
![4-Acetylfuro[3,2-c]pyridine](/img/structure/B62566.png)